Propanedioic acid, [[4-(trifluoromethyl)phenyl]methyl]-, diethyl ester
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Overview
Description
Propanedioic acid, [[4-(trifluoromethyl)phenyl]methyl]-, diethyl ester is an organic compound with a complex structure that includes a propanedioic acid core and a 4-(trifluoromethyl)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, [[4-(trifluoromethyl)phenyl]methyl]-, diethyl ester typically involves the esterification of propanedioic acid with diethyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The 4-(trifluoromethyl)phenyl group is introduced through a Friedel-Crafts alkylation reaction, where the phenyl group is alkylated with a trifluoromethyl group using a suitable catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, [[4-(trifluoromethyl)phenyl]methyl]-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Propanedioic acid, [[4-(trifluoromethyl)phenyl]methyl]-, diethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of propanedioic acid, [[4-(trifluoromethyl)phenyl]methyl]-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The ester groups can undergo hydrolysis to release active metabolites that exert their effects through various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Malonic acid, diethyl ester: Similar structure but lacks the trifluoromethyl group.
Phenylmalonic acid, diethyl ester: Contains a phenyl group instead of the 4-(trifluoromethyl)phenyl group.
Uniqueness
Propanedioic acid, [[4-(trifluoromethyl)phenyl]methyl]-, diethyl ester is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable for various applications that similar compounds may not be suitable for.
Properties
CAS No. |
29805-55-8 |
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Molecular Formula |
C15H17F3O4 |
Molecular Weight |
318.29 g/mol |
IUPAC Name |
diethyl 2-[[4-(trifluoromethyl)phenyl]methyl]propanedioate |
InChI |
InChI=1S/C15H17F3O4/c1-3-21-13(19)12(14(20)22-4-2)9-10-5-7-11(8-6-10)15(16,17)18/h5-8,12H,3-4,9H2,1-2H3 |
InChI Key |
OCPYPVQIODMICO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)C(F)(F)F)C(=O)OCC |
Origin of Product |
United States |
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